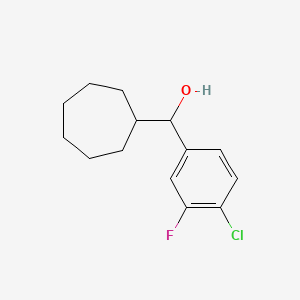

Cycloheptyl (4-chloro-3-fluorophenyl)methanol

CAS No.:

Cat. No.: VC13521978

Molecular Formula: C14H18ClFO

Molecular Weight: 256.74 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H18ClFO |

|---|---|

| Molecular Weight | 256.74 g/mol |

| IUPAC Name | (4-chloro-3-fluorophenyl)-cycloheptylmethanol |

| Standard InChI | InChI=1S/C14H18ClFO/c15-12-8-7-11(9-13(12)16)14(17)10-5-3-1-2-4-6-10/h7-10,14,17H,1-6H2 |

| Standard InChI Key | BZDPLDVKZZILOH-UHFFFAOYSA-N |

| SMILES | C1CCCC(CC1)C(C2=CC(=C(C=C2)Cl)F)O |

| Canonical SMILES | C1CCCC(CC1)C(C2=CC(=C(C=C2)Cl)F)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Cycloheptyl (4-chloro-3-fluorophenyl)methanol consists of a benzene ring substituted with chlorine (position 4) and fluorine (position 3), connected to a methanol group (–CH2OH) that is further bonded to a cycloheptane ring. The cycloheptyl group introduces steric bulk and influences the compound’s conformational flexibility compared to smaller cycloalkanes like cyclohexane .

Molecular Formula:

Molecular Weight: 272.7 g/mol (calculated from analogous structures ).

Physical Properties

Based on structurally similar compounds , the following properties are anticipated:

The electron-withdrawing chlorine and fluorine substituents enhance the compound’s polarity compared to unsubstituted analogs, potentially increasing its solubility in polar aprotic solvents .

Synthetic Methodologies

Grignard Reaction Pathway

A plausible synthesis route involves the following steps, adapted from methods used for analogous aryl ketones :

-

Formation of 4-Chloro-3-Fluorophenylmagnesium Halide:

Reacting 1-bromo-4-chloro-3-fluorobenzene with magnesium in tetrahydrofuran (THF) generates the Grignard reagent. -

Nucleophilic Addition to Cycloheptanone:

The Grignard reagent attacks cycloheptanone, forming cycloheptyl (4-chloro-3-fluorophenyl)ketone. This intermediate is analogous to the cyclohexyl ketone described in . -

Ketone Reduction:

Reducing the ketone to a secondary alcohol using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) yields the target methanol derivative.

Key Reaction Conditions:

-

Solvent: THF or diethyl ether.

-

Yield Optimization: Stoichiometric control (1:1 molar ratio of ketone to Grignard reagent) .

Alternative Route: Friedel-Crafts Acylation

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR:

-

¹³C NMR:

-

Quaternary carbons: Aromatic carbons adjacent to Cl and F at δ 125–135 ppm.

-

Cycloheptyl carbons: Peaks at δ 25–35 ppm.

-

Mass Spectrometry

-

High-Resolution MS: Expected molecular ion peak at m/z 272.7 (M⁺).

-

Fragmentation patterns likely include loss of H2O (–18 amu) and cleavage of the cycloheptyl group.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume